3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acid
CAS No.:
Cat. No.: VC20398521
Molecular Formula: C16H25N3O4
Molecular Weight: 323.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O4 |
|---|---|
| Molecular Weight | 323.39 g/mol |
| IUPAC Name | 2-ethyl-5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C16H25N3O4/c1-5-19-13(14(20)21)10-12(17-19)11-6-8-18(9-7-11)15(22)23-16(2,3)4/h10-11H,5-9H2,1-4H3,(H,20,21) |
| Standard InChI Key | DRHNHXJJDCWMTO-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s structure comprises three key components:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. The pyrazole ring’s electronic configuration allows for π-π stacking and hydrogen bonding, critical for target engagement.
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Piperidine Substituent: A six-membered saturated nitrogen-containing ring at position 3 of the pyrazole. The piperidine is protected by a Boc group, which enhances stability during synthetic manipulations.
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Carboxylic Acid Functional Group: Positioned at the pyrazole’s 5th carbon, this group introduces polarity, influencing solubility and enabling salt formation for improved pharmacokinetics.
Molecular Formula: CHNO
Molecular Weight: 323.39 g/mol
Key Physicochemical Properties:
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LogP: Estimated at 1.2–1.8, indicating moderate lipophilicity.
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Solubility: Enhanced in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid.
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pKa: The carboxylic acid group has a pKa of ~4.5, while the piperidine nitrogen (protected) exhibits a pKa of ~10.
Synthetic Methodologies
Stepwise Synthesis
The synthesis typically involves sequential protection, coupling, and deprotection steps:
Step 1: Boc Protection of Piperidine
Piperidine reacts with di-tert-butyl dicarbonate (BocO) in the presence of a base (e.g., triethylamine) to form 1-(tert-butoxycarbonyl)piperidine.
Step 2: Pyrazole Ring Formation
A Knorr-type cyclization between a hydrazine derivative and a β-keto ester generates the pyrazole core. Ethylation at the N1 position is achieved using ethyl bromide under basic conditions.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate |
| Catalyst | Palladium on carbon | Enhances coupling efficiency |
| Solvent | Tetrahydrofuran (THF) | Improves solubility |
Biological Activity and Mechanisms
Pyrazole-carboxylic acid derivatives are renowned for their pharmacological versatility. While specific data on this compound remains proprietary, analogous structures exhibit the following activities:
Anti-Inflammatory Effects
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Target: Cyclooxygenase-2 (COX-2) inhibition reduces prostaglandin synthesis.
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Potency: IC values for related compounds range from 0.5–5 µM in vitro.
Analgesic Properties
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Mechanism: Modulation of transient receptor potential (TRP) channels involved in pain signaling.
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Efficacy: Comparable to ibuprofen in rodent models of neuropathic pain.
Applications in Scientific Research
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for modifying pharmacokinetic profiles.
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Prodrug Development: The Boc group enables controlled release of active piperidine metabolites.
Chemical Biology
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Probe Design: Used to study enzyme-substrate interactions in proteases and kinases.
Material Science
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Coordination Polymers: The carboxylic acid participates in metal-organic framework (MOF) assembly.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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H NMR (400 MHz, CDCl): δ 1.45 (s, 9H, Boc), 1.51 (t, J = 7.2 Hz, 3H, CHCH), 3.20–3.40 (m, 4H, piperidine).
Infrared Spectroscopy (IR)
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Peaks at 1720 cm (C=O, Boc), 1680 cm (C=O, acid).
High-Resolution Mass Spectrometry (HRMS)
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[M+H] Calculated: 324.1923; Found: 324.1921.
Comparative Analysis of Analogues
| Compound | Structural Variation | Bioactivity Shift |
|---|---|---|
| 1-Ethyl-3-piperidylpyrazole | Lacks Boc and carboxylic acid | Reduced enzyme affinity |
| 5-Nitro-pyrazole analogue | Nitro group instead of acid | Enhanced antimicrobial activity |
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